molecular formula C42H52N8O14 B573885 Mca-pro-leu-gly-pro-D-lys(dnp)-OH CAS No. 185698-23-1

Mca-pro-leu-gly-pro-D-lys(dnp)-OH

Cat. No.: B573885
CAS No.: 185698-23-1
M. Wt: 892.92
InChI Key: JYCBGGJXIFZMBU-GJBCSVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mca-pro-leu-gly-pro-D-lys(dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for Thimet oligopeptidase, an enzyme involved in the degradation of bioactive peptides. The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .

Scientific Research Applications

Mca-pro-leu-gly-pro-D-lys(dnp)-OH has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-pro-leu-gly-pro-D-lys(dnp)-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

Mca-pro-leu-gly-pro-D-lys(dnp)-OH primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for Thimet oligopeptidase, which cleaves the peptide bond between specific amino acids.

Common Reagents and Conditions

    Enzymatic Cleavage: Thimet oligopeptidase is the primary enzyme used to cleave this compound. The reaction typically occurs in a buffered aqueous solution at physiological pH and temperature.

    Fluorescence Detection: The cleavage of the peptide bond results in the release of a fluorescent moiety, which can be detected using a fluorometer.

Major Products

The major product of the enzymatic cleavage of this compound is a fluorescent fragment that can be quantified to determine enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Mca-pro-leu-gly-pro-D-lys(dnp)-NH2: Similar to Mca-pro-leu-gly-pro-D-lys(dnp)-OH but with an amide group instead of a hydroxyl group at the C-terminus.

    Mca-pro-leu-gly-pro-D-lys(dnp)-OMe: Contains a methoxy group at the C-terminus instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific design as a fluorogenic substrate for Thimet oligopeptidase. The presence of the dinitrophenyl (dnp) group enhances its fluorescence properties, making it highly sensitive for detecting enzyme activity. Additionally, the specific sequence of amino acids in the peptide ensures selective cleavage by Thimet oligopeptidase, providing accurate and reliable results in biochemical assays .

Properties

IUPAC Name

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBGGJXIFZMBU-GJBCSVNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

892.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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